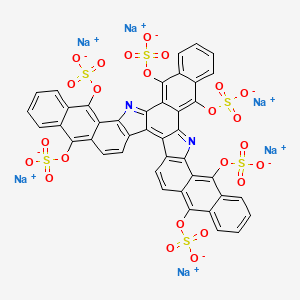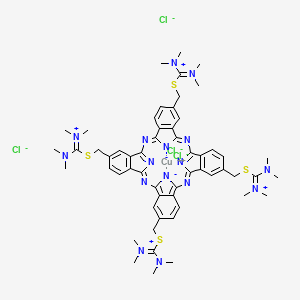
Ciliobrevin A
Descripción general
Descripción
Ciliobrevin A is a Hedgehog (Hh) pathway antagonist that blocks Sonic hedgehog (Shh)-induced Hh pathway activation . It disrupts primary cilia formation and inhibits the dynein-dependent microtubial gliding and ATPase activities of the cytoplasmic ATPases associated with various cellular activities (AAA+) family .
Synthesis Analysis
The discovery of ciliobrevins began with the identification of a benzoyl dihydroquinazolinone (HPI-4) in a screen of compounds with the ability to impair cellular effects downstream of smoothened signaling in the hedgehog signaling pathway .Molecular Structure Analysis
In a study, the structure of the ciliobrevins was analyzed and tricyclic derivatives were designed in which the benzoylacrylonitrile of ciliobrevin was replaced with a cyanopyrazole. These compounds inhibited dynein in vitro and in cells more potently than ciliobrevins and have improved chemical properties .Chemical Reactions Analysis
Ciliobrevin D affects dynein ATPase function, but not the tested kinesins. Hanes-Woolf analysis indicates that ciliobrevins may act as ATP competitors for the dynein ATPase .Physical And Chemical Properties Analysis
Ciliobrevin A has a molecular formula of C17H9Cl2N3O2 and a molecular weight of 358.18 . It is a light yellow to yellow solid .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Ciliobrevin A Applications
Ciliobrevin A is a small molecule inhibitor with a range of applications in scientific research, particularly due to its ability to inhibit dynein motor function. Below, I’ve detailed six unique applications of Ciliobrevin A, each within its own dedicated section.
Inhibition of Dynein Motor Function: Ciliobrevin A is primarily known for its role in inhibiting the dynein motor function. Dyneins are molecular motors that bind to microtubules and walk toward their minus ends, playing a crucial role in the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . By inhibiting dynein, researchers can study the effects of dynein dysfunction on cellular processes such as cell division, migration, and growth cone motility .
Study of Neuronal Mechanics and Transport: In the field of neuroscience, Ciliobrevin A has been utilized to study neuronal mechanics and transport. Neurons rely on dynein motors for the proper distribution of organelles and signaling molecules, which are essential for neuronal function and health . Ciliobrevin A allows for the acute disruption of dynein, providing insights into neuronal transport mechanisms .
Investigation of Ciliogenesis: Ciliobrevin A has been used to investigate the process of ciliogenesis, the formation of cilia on the cell surface. By inhibiting dynein, Ciliobrevin A disrupts the assembly of primary cilia, which is a critical step in the Hedgehog signaling pathway . This application is significant for understanding diseases related to ciliary dysfunction.
Exploration of Hedgehog Signaling Pathway: The Hedgehog signaling pathway is vital for embryonic development and tissue regeneration. Ciliobrevin A was initially identified for its ability to impair cellular effects downstream of smoothened signaling in the Hedgehog pathway . Researchers use Ciliobrevin A to probe the dynamics of this pathway and its implications in developmental biology.
Cytoplasmic Dynein Antagonism: Ciliobrevin A serves as an antagonist to cytoplasmic dynein, which is involved in various intracellular transport processes. By targeting the heavy chains of dynein isoforms, Ciliobrevin A helps in understanding the structure-activity landscape of these inhibitors and their role in cellular processes like mitotic spindle assembly and organelle movement .
Analysis of Motor Protein-dependent Mechanisms: As a tool for investigating motor protein-dependent mechanisms, Ciliobrevin A’s ability to disrupt spindle pole focusing and kinetochore-microtubule attachment is of particular interest. This application is crucial for the study of cell division and the mechanics of chromosomal movement .
Mecanismo De Acción
Target of Action
Ciliobrevin A primarily targets the cytoplasmic AAA+ ATPase dynein . Dyneins are a small class of molecular motors that bind to microtubules and walk toward their minus ends . They are essential for the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . In addition, dyneins generate forces on microtubule arrays that power the beating of cilia and flagella, cell division, migration, and growth cone motility .
Mode of Action
Ciliobrevin A acts as a Hedgehog (Hh) pathway antagonist . It blocks Sonic hedgehog (Shh)-induced Hh pathway activation downstream of Smo . It perturbs primary cilia formation by inhibiting dynein-dependent microtubule gliding and ATPase activity .
Biochemical Pathways
Ciliobrevin A affects the Hedgehog signaling pathway . This pathway is crucial for controlling key cellular processes, including cell proliferation and differentiation in development and in adult tissues . By inhibiting the Hedgehog signaling pathway, Ciliobrevin A can impact these cellular processes.
Pharmacokinetics
It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The primary result of Ciliobrevin A’s action is the disruption of primary cilia formation . This disruption occurs through the inhibition of dynein-dependent microtubule gliding and ATPase activity . As a result, Ciliobrevin A can impair cellular effects downstream of smoothened signaling in the Hedgehog signaling pathway .
Safety and Hazards
Direcciones Futuras
Although much remains to be learned about ciliobrevins, these small molecules are proving themselves to be valuable novel tools to assess the cellular functions of dynein . Further studies are needed to elucidate the mechanism of action of ciliobrevin and to analyze the specificity of ciliobreviens for dynein .
Propiedades
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZZGQDPOFILFH-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(/C3=C(C=C(C=C3)Cl)Cl)\O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ciliobrevin A | |
CAS RN |
302803-72-1 | |
| Record name | 2,4-Dichloro-a-(3,4-4-oxo-2(1H)-quinazolinylidene)-b-oxobenzenepropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)





